![molecular formula C7H7BrN2 B1344704 4-bromo-2,5-dimethyl-1H-pyrrole-3-carbonitrile CAS No. 562074-42-4](/img/structure/B1344704.png)
4-bromo-2,5-dimethyl-1H-pyrrole-3-carbonitrile
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Overview
Description
“4-bromo-2,5-dimethyl-1H-pyrrole-3-carbonitrile” is a chemical compound with the CAS Number: 562074-42-4 . It has a molecular weight of 199.05 . The IUPAC name for this compound is the same as the common name . It is a solid at room temperature .
Molecular Structure Analysis
The InChI code for “4-bromo-2,5-dimethyl-1H-pyrrole-3-carbonitrile” is 1S/C7H7BrN2/c1-4-6(3-9)7(8)5(2)10-4/h10H,1-2H3 . This code provides a specific description of the molecule’s structure, including the positions of the bromine, nitrogen, and methyl groups.Physical And Chemical Properties Analysis
“4-bromo-2,5-dimethyl-1H-pyrrole-3-carbonitrile” is a solid at room temperature . It has a molecular weight of 199.05 . More detailed physical and chemical properties might be found in specialized chemical databases.Scientific Research Applications
Drug Discovery
Pyrrole derivatives, such as 4-bromo-2,5-dimethyl-1H-pyrrole-3-carbonitrile, have a wide range of pharmacological actions with high therapeutic value . They are versatile, selective, and biocompatible, making them valuable tools for drug design and development .
Material Science
Pyrrole derivatives are also used in material science . Their unique properties make them suitable for various applications, including the development of new materials.
Catalysis
Pyrrole derivatives can be used in catalysis . They can participate in various reactions, contributing to the development of new synthetic pathways.
Synthesis of New Compounds
4-bromo-2,5-dimethyl-1H-pyrrole-3-carbonitrile can be used as a starting material in the synthesis of new compounds . For example, it can be used in the preparation of 4-bromo-1-(2-chloroethyl)-1H-pyrrole .
Antibacterial and Antitubercular Properties
Some pyrrole derivatives have shown strong antibacterial and antitubercular properties . They can inhibit certain enzymes, making them potential candidates for the development of new therapeutic agents .
Molecular Docking
Pyrrole derivatives can be used in molecular docking studies . These studies can help understand the potential mode of action of these compounds, contributing to the development of new drugs .
Safety and Hazards
Mechanism of Action
Target of Action
It is known that similar compounds interact with various biological targets, influencing their function .
Mode of Action
Upon assimilation by the organism, de-alkylation of the pyrrole nucleus in 4-bromo-2,5-dimethyl-1H-pyrrole-3-carbonitrile occurs, revealing the biologically active moiety . This compound primarily acts as a poison when ingested but also has contact activity .
Biochemical Pathways
It is known that similar compounds can influence a variety of biochemical pathways .
Pharmacokinetics
It is known that similar compounds have various pharmacokinetic properties that impact their bioavailability .
Result of Action
It is known that similar compounds can have various effects at the molecular and cellular level .
properties
IUPAC Name |
4-bromo-2,5-dimethyl-1H-pyrrole-3-carbonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrN2/c1-4-6(3-9)7(8)5(2)10-4/h10H,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YSAMLRMSYXSUHU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(N1)C)Br)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrN2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.05 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-bromo-2,5-dimethyl-1H-pyrrole-3-carbonitrile |
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